Copolymerization Reactivity Ratios: CMMA vs. Methyl Methacrylate with Styrene
In bulk radical copolymerization at 60°C, chloromethyl methacrylate (CMMA, M2) exhibits a markedly different reactivity profile with styrene compared to the analog methyl methacrylate (MMA). The reactivity ratio product r1·r2 for CMMA/styrene is 0.065, favoring alternation far more strongly than MMA/styrene (r1·r2 ≈ 0.24) [1]. This enables synthesis of copolymers with more uniform comonomer sequence distribution when alternating architectures are desired.
| Evidence Dimension | Monomer reactivity ratios (r1 = styrene, r2 = methacrylate) |
|---|---|
| Target Compound Data | CMMA/styrene: r1 = 0.21, r2 = 0.31; Q = 1.25, e = 0.85 |
| Comparator Or Baseline | MMA/styrene: r1 = 0.52, r2 = 0.46 (typical literature values); Q = 0.74, e = 0.40 |
| Quantified Difference | r1·r2: 0.065 (CMMA) vs. 0.24 (MMA); e-value difference: +0.45 (greater electron-accepting character for CMMA) |
| Conditions | Radical copolymerization in benzene at 60°C, AIBN initiator |
Why This Matters
The strongly alternating character of CMMA allows researchers to achieve controlled sequence distributions in styrene copolymers that are inaccessible with MMA, directly affecting thermal and mechanical properties.
- [1] Ueda, M., Iri, K., Imai, Y., & Pittman, C. U. (1981). Radical-initiated homo- and copolymerization of chloromethyl methacrylate. Macromolecules, 14(4), 1046–1050. View Source
